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Compound of Interest

Compound Name: ONO 207

Cat. No.: B15569421

An In-depth Technical Guide to the ONO Compound Series

Introduction

The "ONO" designation for a compound series signifies its origin from the research and
development pipeline of Ono Pharmaceutical Co., Ltd., a Japanese pharmaceutical company.
[1] This nomenclature is applied across a diverse range of therapeutic agents targeting various
diseases, rather than indicating a specific, structurally related chemical series. Ono
Pharmaceutical focuses its research and development efforts on several key therapeutic areas,
including oncology, immunology, neurology, and other specialty fields with high unmet medical
needs.[2][3] This guide provides a technical literature review of selected ONO compounds,
summarizing their mechanisms of action, quantitative data, and experimental methodologies.

ONO-4641 (Ceralifimod)

Overview: ONO-4641, also known as Ceralifimod, is a selective agonist of the sphingosine-1-
phosphate (S1P) receptors 1 and 5.[4][5] It has been investigated as a potential treatment for
autoimmune diseases, most notably relapsing-remitting multiple sclerosis.[5][6]

Mechanism of Action: ONO-4641 functions by modulating the S1P signaling pathway. By acting
as an agonist on S1P1 receptors on lymphocytes, it induces their internalization and
degradation, leading to a functional antagonism. This prevents the egress of lymphocytes from
lymph nodes, thereby reducing their infiltration into the central nervous system, which is a key
pathological feature of multiple sclerosis.[7][8] Its activity on S1P5 receptors may also play a
role in its therapeutic effects.[4][5]
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Quantitative Data: ONO-4641

Species/Assay

Parameter Value Reference(s)
System

EC50 (S1P1) 0.0273 nM Human [51[8]

EC50 (S1P5) 0.334 nM Human [51[8]

Ki (S1P1) 0.626 nM Human [8]

Ki (S1P4) 28.8 nM Human [8]

Ki (S1P5) 0.574 nM Human [8]

IC50 (Lymphocyte Cynomolgus Monke

reduc(tign) - 1.29 ng/ml. (i: Vivo) i ' 7l

Experimental Protocols

Competitive Binding Assay: The binding affinity of ONO-4641 to human S1P receptors (S1P1,
S1P2, S1P3, S1P4, S1P5) and rat S1P1 was determined using a competitive binding assay
with [33P]-S1P. Membranes from Chinese hamster ovary-K1 (CHO-K1) cells expressing the
respective receptors were incubated with [33P]-S1P and varying concentrations of ONO-4641.
The concentration of the compound that inhibits 50% of the specific binding of the radioligand
(IC50) was determined, and the inhibition constant (Ki) was calculated.[8]

In Vivo Lymphocyte Reduction Model: The pharmacodynamic effect of ONO-4641 on
peripheral blood lymphocyte counts was assessed in female Lewis rats. The compound was
administered orally at doses of 0.01, 0.03, and 0.1 mg/kg. Blood samples were collected at
various time points post-administration, and lymphocyte counts were determined using an
automated hematology analyzer.[8]

Signaling Pathway and Mechanism of Action
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Caption: ONO-4641 signaling pathway and its effect on lymphocyte trafficking.

ONO-2506 (Arundic Acid)
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Overview: ONO-2506, known as Arundic Acid, is an astrocyte-modulating agent.[9] It has been
investigated for its neuroprotective properties in various central nervous system disorders,
including ischemic stroke, Alzheimer's disease, and epilepsy.[9][10]

Mechanism of Action: The primary mechanism of action of ONO-2506 is the inhibition of S100B
protein synthesis in activated astrocytes.[9] S100B is a calcium-binding protein that, when
overexpressed by reactive astrocytes following brain injury, can be neurotoxic. By reducing
S100B levels, ONO-2506 mitigates neuroinflammation and subsequent neuronal damage.[9]
[11]

Experimental Protocols

Intracerebral Hemorrhage (ICH) Model in Rats: Male Wistar rats are subjected to stereotactic
surgery to induce ICH by injecting collagenase into the left striatum. ONO-2506 (at doses such
as 2 ug/uL) or a vehicle is administered into the left lateral ventricle. Neurological deficits are
assessed using behavioral tests like the ladder rung walking and grip strength tests.
Immunofluorescence analysis is used to measure the levels of S100B, glial fibrillary acidic
protein (GFAP), and CD11b (a marker for microglia and macrophages) in the striatum at
different time points post-ICH.[11][12]

Genetic Animal Model of Absence Epilepsy: The antiepileptic effects of ONO-2506 are
evaluated in a genetic mouse model of absence epilepsy (Cacnalatm2Nobs/tm2Nobs strain).
The dose-dependent effects of the compound on spontaneous epileptic discharges are
determined. Microdialysis in freely moving rats is used to analyze the effects of ONO-2506 on
the release of neurotransmitters such as L-glutamate, D-serine, GABA, and kynurenic acid in
the medial prefrontal cortex.[10]

Logical Relationship Diagram
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Caption: The neuroprotective mechanism of ONO-2506 through inhibition of S100B synthesis.

ONO-8430506

Overview: ONO-8430506 is a novel and potent inhibitor of autotaxin (ATX), also known as
ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[13][14] It has demonstrated
potential as an anti-cancer agent, particularly in enhancing the efficacy of chemotherapy in
breast cancer models.[13][14]

Mechanism of Action: Autotaxin is a secreted enzyme that catalyzes the conversion of
lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid that
signals through G protein-coupled receptors to promote cell proliferation, migration, and
survival, processes that are critical for tumor growth and metastasis. ONO-8430506 inhibits the
enzymatic activity of ATX, leading to reduced LPA levels and subsequent attenuation of LPA-
driven oncogenic signaling.[15]
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Quantitative Data: ONO-8430506

Species/Assay
Parameter Value Reference(s)
System

Recombinant Human
IC50 (ATX) 5.1 nM [15][16]
(FS-3 substrate)

Recombinant Human
IC50 (ATX) 4.5 nM [15][16]
(16:0-LPC substrate)

IC50 (LPA formation) 20-30 nM Human Plasma [15]

51.6% (Rat), 71.1%
Oral Bioavailability (Dog), 30.8% In vivo [16]
(Monkey)

261 ng/mL (Rat), 1670
Cmax ng/mL (Dog), 63 1 mg/kg oral dose [16]
ng/mL (Monkey)

3.4h (Rat),89h
t1/2 0.3 mg/kg IV dose [16]
(Dog), 7.9 h (Monkey)

Experimental Protocols

In Vitro ATX Enzyme Inhibition Assay: The inhibitory activity of ONO-8430506 on human
recombinant ATX is measured using two different substrates. In the first assay, a synthetic
fluorescent substrate (FS-3) is used, and the IC50 value is determined by measuring the
reduction in fluorescence. In the second assay, a natural substrate, 16:0-
lysophosphatidylcholine (16:0-LPC), is used, and the amount of choline produced is quantified
to determine the enzyme activity and the IC50 of the inhibitor.[15]

In Vivo Breast Cancer Model: The anti-tumor efficacy of ONO-8430506, alone and in
combination with paclitaxel, is evaluated in a breast cancer mouse model. Tumor growth and
lung metastasis are monitored. Plasma levels of LPA are measured to confirm the in vivo
inhibition of ATX.[14][16]

Signaling Pathway
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Caption: ONO-8430506 inhibits the ATX/LPA signaling pathway.

ONO-7018

Overview: ONO-7018 is an orally bioavailable and selective inhibitor of the mucosa-associated
lymphoid tissue lymphoma translocation protein 1 (MALT1).[17][18] It is being investigated for
the treatment of relapsed or refractory non-Hodgkin's lymphoma (NHL) and chronic
lymphocytic leukemia (CLL).[17][19]

Mechanism of Action: MALTL1 is a key component of the CARD11-BCL10-MALT1 (CBM)
signaling complex, which is crucial for the activation of the NF-kB pathway downstream of B-
cell and T-cell receptor stimulation. In certain lymphomas, this pathway is constitutively active,

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b15569421?utm_src=pdf-body-img
https://us.ono-pharma.com/news/phase-1-study-ono-7018
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/malt1-inhibitor-ono-7018
https://us.ono-pharma.com/news/phase-1-study-ono-7018
https://www.centerwatch.com/clinical-trials/listings/NCT06622226/a-study-of-ono-7018-in-patients-with-relapsed-or-refractory-non-hodgkin-lymphoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

promoting cell survival and proliferation. ONO-7018 inhibits the proteolytic activity of MALT1,
thereby blocking NF-kB signaling and inducing apoptosis in cancer cells.[18][20]

Experimental Protocols

Phase 1 Clinical Trial Design: A first-in-human, open-label, multicenter, dose-escalation (Part 1)
and dose-expansion (Part 2) Phase 1 study is being conducted to evaluate the safety,
tolerability, pharmacokinetics, pharmacodynamics, and efficacy of ONO-7018 in patients with
relapsed or refractory NHL or CLL. Patients receive ONO-7018 orally, and the maximum
tolerated dose (MTD) is determined in the dose-escalation phase.[20]
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Caption: ONO-7018 inhibits MALT1, leading to the blockade of NF-kB signaling.

ONO-8055

Overview: ONO-8055 is a novel, highly potent and selective dual agonist for the prostaglandin
E2 (PGE2) receptor subtypes EP2 and EP3.[21][22] It has been investigated for the treatment
of underactive bladder (UAB).[21][23]

Mechanism of Action: ONO-8055 exerts its effects by simultaneously activating EP2 and EP3
receptors. In the lower urinary tract, this dual agonism leads to contraction of the bladder
(detrusor muscle) and relaxation of the urethra, which can improve voiding function in patients
with UAB.[21][22]

Experimental Protocols

In Vitro Receptor Agonism Assay: The agonistic effect of ONO-8055 on EP receptors is studied
in Chinese hamster ovary (CHO) cells expressing the individual human EP receptor subtypes.
Receptor activation is measured by quantifying the increase in intracellular calcium levels or
cyclic adenosine monophosphate (CAMP) production.[21]

In Vivo Underactive Bladder Model: A neurogenic UAB model is created in rats through lumbar
canal stenosis or in cynomolgus monkeys through a surgical procedure mimicking a radical
hysterectomy. The effects of ONO-8055 on bladder and urethral function are evaluated using
awake cystometry and intraurethral perfusion pressure measurements. Parameters such as
bladder capacity, post-void residual urine, and voiding pressure are assessed.[21][23][24]

Logical Relationship Diagram
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Caption: ONO-8055's dual agonism on EP2 and EP3 receptors improves bladder function.

ONO-8711

Overview: ONO-8711 is a potent and selective competitive antagonist of the prostaglandin E2
receptor subtype EP1.[25][26] It has been investigated for its potential in cancer
chemoprevention, particularly in colon, breast, and oral cancers, as well as for the treatment of
neuropathic pain.[25][26][27][28]

Mechanism of Action: Prostaglandin E2 (PGE2), acting through its EP1 receptor, is implicated
in promoting cell proliferation and inflammation, which can contribute to carcinogenesis and
pain signaling. ONO-8711 blocks the EP1 receptor, thereby inhibiting the downstream effects of
PGE2, leading to reduced cell proliferation, induction of apoptosis in cancer cells, and
attenuation of hyperalgesia and allodynia in pain models.[25][26]

Quantitative Data: ONO-8711
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Species/Assay

Parameter Value Reference(s)
System

pKi 9.2 Human EP1 Receptor  [29]

pKi 8.8 Mouse EP1 Receptor [29]

Experimental Protocols

Chemically-Induced Carcinogenesis Model in Rats: To evaluate the chemopreventive effects of
ONO-8711, male F344 rats are treated with a carcinogen such as azoxymethane (AOM) to
induce colonic aberrant crypt foci (ACF) or 4-nitroquinoline 1-oxide (4-NQO) to induce tongue
carcinogenesis. The rats are then fed a diet containing ONO-8711 at different concentrations
(e.g., 400 or 800 ppm). The incidence and multiplicity of tumors or preneoplastic lesions are
assessed.[27][28]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: A CCI model is created in rats by
loosely ligating the sciatic nerve. The effect of orally administered ONO-8711 on mechanical
hyperalgesia and allodynia is measured. The expression of c-fos, a marker of neuronal
activation, in the spinal cord is also assessed to investigate the compound's mechanism of
action in pain reduction.[26]

Signaling Pathway
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Caption: ONO-8711 acts as an antagonist of the EP1 receptor, blocking PGE2-mediated
signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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